6-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
6-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that features a pyrazolo[3,4-d]pyrimidine core, substituted with a piperazine ring and various aromatic groups
Preparation Methods
The synthesis of 6-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Substitution reactions: Introduction of the piperazine ring and aromatic groups through nucleophilic substitution reactions.
Final coupling: The final step involves coupling the substituted pyrazolo[3,4-d]pyrimidine with the piperazine derivative under suitable conditions.
Industrial production methods would involve scaling up these reactions, optimizing yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
6-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can yield reduced forms of the compound.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
6-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.
Biological Research: It is used as a tool compound to study receptor-ligand interactions and signal transduction pathways.
Pharmacology: The compound is evaluated for its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion.
Industrial Applications: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to 6-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine include:
1,3-Bis-[4-(3-chlorophenyl)piperazin-1-yl]propane: This compound shares the piperazine and chlorophenyl groups but differs in its core structure.
4-(4-Bromophenyl)piperazin-1-yl derivatives: These compounds have similar piperazine rings but different substituents on the aromatic rings.
The uniqueness of this compound lies in its specific combination of substituents and its potential biological activities.
Properties
Molecular Formula |
C23H24ClN7O |
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Molecular Weight |
449.9 g/mol |
IUPAC Name |
6-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C23H24ClN7O/c1-29-22-20(15-25-29)21(26-17-6-8-19(32-2)9-7-17)27-23(28-22)31-12-10-30(11-13-31)18-5-3-4-16(24)14-18/h3-9,14-15H,10-13H2,1-2H3,(H,26,27,28) |
InChI Key |
AXYOQNMYCRXTHJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)NC3=CC=C(C=C3)OC)N4CCN(CC4)C5=CC(=CC=C5)Cl |
Origin of Product |
United States |
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